2,4,6-Trimethyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

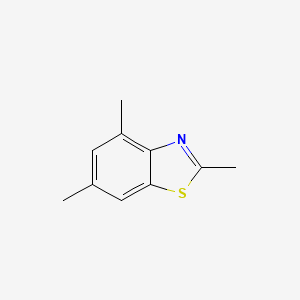

2,4,6-Trimethyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, with three methyl groups attached at the 2, 4, and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,6-trimethylaniline with sulfur and carbon disulfide in the presence of a base, such as sodium hydroxide, followed by oxidation.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound sulfone.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that derivatives of 2,4,6-trimethyl-1,3-benzothiazole exhibit notable antimicrobial activities. Studies have shown that certain derivatives possess significant inhibitory effects against various bacteria and fungi. For instance, compounds derived from this benzothiazole scaffold have been evaluated for their efficacy against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance to conventional antibiotics .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Acinetobacter baumannii | 5 µg/mL |

| Compound B | Pseudomonas aeruginosa | 10 µg/mL |

| Compound C | Staphylococcus aureus | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has garnered significant attention. It has been studied for its ability to inhibit key regulatory proteins involved in cancer cell proliferation. For instance, recent studies have highlighted its role in inhibiting FOXM1 transcriptional activity in triple-negative breast cancer cells (MDA-MB-231), leading to reduced cell migration and invasion .

Table 2: Anticancer Efficacy of Benzothiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound D | Triple-Negative Breast | 3.995 |

| Compound E | Colon Cancer | 5.000 |

| Compound F | Lung Cancer | 4.500 |

Material Science

In materials science, benzothiazoles are utilized as vulcanization accelerators in rubber production and as UV stabilizers in plastics. The presence of the benzothiazole moiety enhances the thermal stability and mechanical properties of these materials .

Table 3: Industrial Uses of Benzothiazoles

| Application | Description |

|---|---|

| Vulcanization | Accelerates the curing process in rubber |

| UV Stabilizers | Protects plastics from degradation due to UV light |

Synthesis and Evaluation of Antimicrobial Agents

A study focused on synthesizing new derivatives of this compound demonstrated promising antimicrobial activity against resistant strains of bacteria . The synthesis involved modifying the benzothiazole core to enhance solubility and bioavailability.

Targeting Cancer Pathways

Another significant study investigated the inhibition of the ATR kinase pathway using benzothiazole derivatives . The research demonstrated that specific compounds could effectively reduce cell viability in cancer cell lines by targeting critical signaling pathways involved in tumor growth.

Mécanisme D'action

The mechanism by which 2,4,6-Trimethyl-1,3-benzothiazole exerts its effects varies depending on its application. In antimicrobial research, it is believed to inhibit key bacterial enzymes, disrupting essential metabolic pathways . In medicinal chemistry, its interaction with specific molecular targets, such as enzymes or receptors, is studied to understand its therapeutic potential .

Comparaison Avec Des Composés Similaires

- 2,5,6-Trimethyl-1,3-benzothiazole

- 3-Methylbenzothiazole-2-thione

- 2,4,6-Trimethyl-1,3-benzenedimethanethiol

Comparison: 2,4,6-Trimethyl-1,3-benzothiazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities, making it a valuable compound for targeted research and industrial applications.

Activité Biologique

2,4,6-Trimethyl-1,3-benzothiazole (TMB) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

TMB belongs to the benzothiazole family, characterized by a five-membered thiazole ring fused with a benzene ring. The trimethyl substitution pattern at positions 2, 4, and 6 significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that TMB and its derivatives exhibit notable anticancer properties. For instance, a study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines such as A431 and A549. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Table 1: Anticancer Activity of TMB Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| TMB Derivative A | A431 | 1.5 | Induction of apoptosis |

| TMB Derivative B | A549 | 2.0 | Cell cycle arrest |

| TMB Derivative C | H1299 | 0.5 | Inhibition of IL-6 and TNF-α |

Antibacterial Activity

TMB also exhibits antibacterial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydroorotase. For example, a compound derived from TMB showed comparable antibacterial activity to standard antibiotics against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 0.10 to 0.25 mg/ml .

Table 2: Antibacterial Activity of TMB Derivatives

| Compound | Bacteria | MIC (mg/ml) | Target Enzyme |

|---|---|---|---|

| TMB Derivative D | Staphylococcus aureus | 0.15 | Dihydroorotase |

| TMB Derivative E | E. coli | 0.20 | DNA gyrase |

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, TMB has shown potential anti-inflammatory effects. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests a possible therapeutic role in treating inflammatory diseases .

Case Studies

- Cancer Treatment : A clinical study evaluated the effects of a specific benzothiazole derivative on patients with advanced lung cancer. The compound demonstrated significant tumor reduction in a subset of patients, highlighting its potential as an adjunct therapy in oncology.

- Industrial Exposure : An epidemiological study examined workers exposed to benzothiazole compounds, revealing an increased incidence of bladder cancer linked to prolonged exposure to related compounds like 2-mercaptobenzothiazole. This underscores the need for caution in industrial applications .

Propriétés

IUPAC Name |

2,4,6-trimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOADQNKYRAUMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.